Cas no 936572-00-8 (4-Methoxy-2-methyl-5-azaindole)

4-Methoxy-2-methyl-5-azaindole is a heterocyclic organic compound featuring a fused pyridine and pyrrole ring system with methoxy and methyl substituents. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its azaindole core is particularly useful in medicinal chemistry for designing kinase inhibitors and other bioactive molecules due to its ability to modulate binding interactions. The methoxy group enhances solubility and metabolic stability, while the methyl substituent influences regioselectivity in further functionalization. This compound is characterized by high purity and consistent performance, ensuring reliability in research and industrial applications.
4-Methoxy-2-methyl-5-azaindole structure
936572-00-8 structure
商品名:4-Methoxy-2-methyl-5-azaindole
CAS番号:936572-00-8
MF:C9H10N2O
メガワット:162.1885
MDL:MFCD12963212
CID:1122198
PubChem ID:53412881

4-Methoxy-2-methyl-5-azaindole 化学的及び物理的性質

名前と識別子

    • 4-methoxy-2-methyl-1H-Pyrrolo[3,2-c]pyridine
    • 4-METHOXY-2-METHYL-5-AZAINDOLE
    • 936572-00-8
    • I10754
    • AMY9670
    • DTXSID40696628
    • RVWYSXYDEBWPAO-UHFFFAOYSA-N
    • SCHEMBL3207779
    • DB-349435
    • 4-Methoxy-2-methyl-5-azaindole
    • MDL: MFCD12963212
    • インチ: InChI=1S/C9H10N2O/c1-6-5-7-8(11-6)3-4-10-9(7)12-2/h3-5,11H,1-2H3
    • InChIKey: RVWYSXYDEBWPAO-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC2=C(N=CC=C2N1)OC

計算された属性

  • せいみつぶんしりょう: 162.079312947g/mol
  • どういたいしつりょう: 162.079312947g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 163
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 37.9Ų

4-Methoxy-2-methyl-5-azaindole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M337613-2mg
4-Methoxy-2-methyl-5-azaindole
936572-00-8
2mg
$ 65.00 2022-06-02
eNovation Chemicals LLC
Y1490583-5g
4-methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine
936572-00-8 95%
5g
$1500 2025-02-19
Ambeed
A718849-1g
4-Methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine
936572-00-8 97%
1g
$507.0 2024-08-02
Chemenu
CM243291-1g
4-Methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine
936572-00-8 95%+
1g
$425 2024-07-19
TRC
M337613-1mg
4-Methoxy-2-methyl-5-azaindole
936572-00-8
1mg
$ 50.00 2022-06-02
eNovation Chemicals LLC
Y0997954-5g
4-Methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine
936572-00-8 95%
5g
$2400 2024-08-02
TRC
M337613-10mg
4-Methoxy-2-methyl-5-azaindole
936572-00-8
10mg
$ 160.00 2022-06-02
Alichem
A029192848-1g
4-Methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine
936572-00-8 97%
1g
$464.10 2023-08-31
eNovation Chemicals LLC
Y1490583-5g
4-methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine
936572-00-8 95%
5g
$1500 2025-02-22
Chemenu
CM243291-1g
4-Methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine
936572-00-8 95%+
1g
$425 2021-06-09

4-Methoxy-2-methyl-5-azaindole 関連文献

4-Methoxy-2-methyl-5-azaindoleに関する追加情報

4-Methoxy-2-methyl-5-azaindole (CAS No. 936572-00-8): A Comprehensive Overview

4-Methoxy-2-methyl-5-azaindole (CAS No. 936572-00-8) is a structurally unique heterocyclic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the indole family, a class of organic compounds characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The presence of the methoxy and methyl substituents at specific positions on the indole framework imparts unique electronic and steric properties, making it a versatile molecule for various applications.

The indole core of 4-Methoxy-2-methyl-5-azaindole is a fundamental building block in organic synthesis, serving as a precursor for numerous bioactive compounds. The nitrogen atom in the five-membered ring contributes to hydrogen bonding capabilities, while the methoxy group at position 4 introduces electron-donating effects. These features make the compound highly reactive in various chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions. Recent studies have highlighted its potential as an intermediate in the synthesis of novel pharmaceutical agents targeting neurodegenerative diseases and cancer.

One of the most intriguing aspects of 4-Methoxy-2-methyl-5-azaindole is its ability to act as a ligand in metalloorganic frameworks (MOFs). Researchers have demonstrated that this compound can coordinate with transition metals such as copper and zinc, forming stable MOF structures with high surface areas and porosity. These materials exhibit promising properties for gas storage, catalysis, and drug delivery applications. For instance, a study published in *Nature Communications* in 2023 revealed that MOFs incorporating 4-Methoxy-2-methyl-5-azaindole could selectively adsorb carbon dioxide from flue gases, offering a sustainable solution to mitigate climate change.

In the pharmaceutical industry, 4-Methoxy-2-methyl-5-azaindole has emerged as a valuable lead compound for drug discovery. Its indole backbone is known to interact with various biological targets, including G-protein coupled receptors (GPCRs) and kinases. A recent breakthrough reported in *Journal of Medicinal Chemistry* showcased its derivative as a potent inhibitor of the B-Raf kinase, which is implicated in melanoma progression. The methyl group at position 2 enhances lipophilicity, improving bioavailability, while the methoxy group at position 4 modulates pharmacokinetic properties.

The synthesis of 4-Methoxy-2-methyl-5-azaindole involves a multi-step process that typically begins with the preparation of an indole derivative followed by functionalization with methoxy and methyl groups. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation have been employed to optimize reaction conditions, ensuring high yields and purity. These methods not only enhance scalability but also reduce environmental impact, aligning with green chemistry principles.

From a materials science perspective, 4-Methoxy-2-methyl-5 azaindole has been explored as an electron-deficient component in organic semiconductors. Its ability to form π-conjugated systems makes it suitable for applications in organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). A study published in *Advanced Materials* demonstrated that thin films incorporating this compound exhibited enhanced charge transport properties, paving the way for next-generation electronic devices.

In conclusion, 4-Methoxy 2 methyl 5 azaindole (CAS No. 936572 00 8) stands out as a multifaceted compound with diverse applications across chemistry and materials science. Its unique structure enables it to serve as both a versatile building block for complex molecules and a functional component in advanced materials. As research continues to uncover its potential, this compound is poised to play an increasingly important role in addressing global challenges in health care and sustainability.

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Amadis Chemical Company Limited
(CAS:936572-00-8)4-Methoxy-2-methyl-5-azaindole
A940951
清らかである:99%
はかる:1g
価格 ($):456.0